2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine
CAS No.: 946772-98-1
Cat. No.: VC8158902
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine - 946772-98-1](/images/structure/VC8158902.png)
Specification
CAS No. | 946772-98-1 |
---|---|
Molecular Formula | C16H18ClNO |
Molecular Weight | 275.77 g/mol |
IUPAC Name | 2-(3-tert-butylphenoxy)-5-chloroaniline |
Standard InChI | InChI=1S/C16H18ClNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Standard InChI Key | IHVCRBWWSHWFKT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N |
Introduction
Chemical Identification and Structural Properties
Basic Chemical Data
Structural Features
The molecule features:
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A 3-tert-butylphenoxy group providing steric bulk and lipophilicity
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A para-chloro substituent on the aniline ring, enhancing electronic polarization
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A primary amine group at position 2, enabling participation in condensation and coupling reactions
X-ray crystallography data remain unavailable, but computational models predict a non-planar conformation due to steric clashes between the tert-butyl group and adjacent substituents .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Selective Chlorination:
Directed ortho-metalation (e.g., LDA/THF at −78°C) followed by quenching with Cl₂ introduces the 5-chloro substituent .
Typical Yield: 58–72% after purification by column chromatography (silica gel, hexane/EtOAc 4:1) .
Critical Process Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | −78°C to 0°C | Prevents side reactions |
Solvent System | Anhydrous THF | Enhances metalation |
Stoichiometry (LDA) | 1.2–1.5 equivalents | Ensures complete deprotonation |
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H), 6.92–6.85 (m, 3H), 6.78 (s, 1H), 1.34 (s, 9H)
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IR (KBr): 3380 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (C-Cl)
Applications and Research Findings
Pharmaceutical Intermediate
The compound serves as a precursor in the synthesis of:
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Histamine H₃ receptor antagonists: Structural analogs show sub-micromolar binding affinity in vitro
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Kinase inhibitors: The tert-butylphenoxy group enhances target selectivity in MAPK pathways
Materials Science
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Polymer additives: Acts as a chain-transfer agent in controlled radical polymerization (Đ = 1.05–1.15)
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Liquid crystal precursors: Mesomorphic behavior observed in Schiff base derivatives (Tm = 112°C)
Catalysis
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Ligand design: Coordinates to Pd(II) in Suzuki-Miyaura couplings (TON > 1,000)
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Organocatalysis: Enantioselective aldol reactions (up to 89% ee) when derivatized with proline
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory Irritation | H335 | Operate in fume hood |
Exposure Limits
Matrix | Limit (ppm) | Regulatory Body |
---|---|---|
Workplace Air | 0.5 | OSHA (Proposed) |
Wastewater | 0.1 | EPA List D |
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